Methyl 11-oxo-9-undecenoate

Lipid Oxidation Food Chemistry Mechanistic Studies

Methyl 11-oxo-9-undecenoate (CAS 53613-55-1) is an organic compound classified as an unsaturated, aldehydic fatty acid methyl ester. It is characterized by a terminal methyl ester group, a central carbon-carbon double bond at the C9 position, and an aldehyde functionality at the C11 position, with the molecular formula C12H20O3 and a molecular weight of 212.2854 g/mol.

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
CAS No. 53613-55-1
Cat. No. B15466917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 11-oxo-9-undecenoate
CAS53613-55-1
Molecular FormulaC12H20O3
Molecular Weight212.28 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCC=CC=O
InChIInChI=1S/C12H20O3/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h7,9,11H,2-6,8,10H2,1H3
InChIKeyMGEJSRKZEJDCJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 11-oxo-9-undecenoate (CAS 53613-55-1) Procurement Guide: What is This Unsaturated Aldehydic Ester?


Methyl 11-oxo-9-undecenoate (CAS 53613-55-1) is an organic compound classified as an unsaturated, aldehydic fatty acid methyl ester [1]. It is characterized by a terminal methyl ester group, a central carbon-carbon double bond at the C9 position, and an aldehyde functionality at the C11 position, with the molecular formula C12H20O3 and a molecular weight of 212.2854 g/mol [2]. This compound is primarily recognized as a significant secondary oxidation product of unsaturated fatty acids and as a valuable intermediate in oleochemical syntheses [3]. Its unique bifunctional reactivity stems from the presence of both an alkene and an aldehyde group, distinguishing it from simple, non-functionalized fatty acid esters and enabling its use in diverse research and industrial applications.

Why Methyl 11-oxo-9-undecenoate (CAS 53613-55-1) Cannot Be Interchanged with Other Oxidized Fatty Acid Esters


Generic substitution among oxidized fatty acid methyl esters (FAMEs) is not scientifically viable due to profound differences in their biological activity profiles and physical properties dictated by their specific chain length and functional group positions. For instance, while Methyl 11-oxo-9-undecenoate is documented as a potent lipoxygenase inhibitor that also interferes with arachidonic acid metabolism [1], its closely related homologs—like methyl 9-oxononanoate (a C9 aldehydic ester) or methyl 12-oxo-9-dodecenoate (a C12 analog)—exhibit distinct, often uncharacterized, biochemical interactions [2]. Furthermore, their behavior in analytical systems diverges sharply; each compound possesses a unique gas chromatographic retention index (e.g., RI of 1698 for Methyl 11-oxo-9-undecenoate on an HP-5MS column), which is critical for unambiguous identification in complex lipid oxidation studies [3]. Substituting one for another without rigorous validation would introduce significant errors in quantification, misidentify key oxidative markers in mechanistic studies, and potentially lead to false conclusions in bioactivity assays.

Methyl 11-oxo-9-undecenoate (CAS 53613-55-1): Quantified Differentiation from In-Class Analogs in Key Applications


Evidence 1: Temporal Specificity as a Thermal Oxidation Marker vs. Methyl 9-oxononanoate

In studies of methyl elaidate thermal oxidation, Methyl 11-oxo-9-undecenoate is the dominant oxidation product during the early stages of the reaction, whereas methyl 9-oxononanoate becomes the predominant product only in the later stages [1]. This temporal distinction is a quantifiable and verifiable point of differentiation.

Lipid Oxidation Food Chemistry Mechanistic Studies

Evidence 2: Synthetic Utility in Cross-Metathesis vs. Self-Metathesis Byproducts

Methyl 11-oxo-9-undecenoate is a valuable target product in the cross-metathesis of methyl oleate (MO) with cinnamaldehyde (CA). Optimized conditions using a Hoveyda-Grubbs II catalyst at 323 K can achieve a combined yield and selectivity of 100% for cross-metathesis products, including Methyl 11-oxo-9-undecenoate, by suppressing the undesired self-metathesis of methyl oleate [1]. This contrasts with reactions using less selective catalysts or conditions that yield a higher proportion of self-metathesis dimers.

Oleochemistry Green Chemistry Catalysis

Evidence 3: Definitive Gas Chromatographic Identification via Retention Index

Methyl 11-oxo-9-undecenoate has a well-defined and publicly accessible gas chromatographic retention index (RI) of 1698 on a non-polar HP-5MS capillary column under specific temperature-programmed conditions [1]. This value is a crucial, quantifiable parameter for unambiguous identification in complex mixtures.

Analytical Chemistry Metabolomics GC-MS Standard

When to Procure Methyl 11-oxo-9-undecenoate (CAS 53613-55-1): Application Scenarios Backed by Evidence


Scenario 1: Investigating Temporal Dynamics of Lipid Oxidation

Research groups focusing on the mechanistic pathways of lipid oxidation, particularly in food science or biology, should procure this compound. As established in Section 3, Methyl 11-oxo-9-undecenoate serves as a definitive marker for the early stages of methyl elaidate thermal oxidation, a role not fulfilled by later-stage markers like methyl 9-oxononanoate [1]. Using this compound as a standard is essential for accurately quantifying and modeling the kinetics of early oxidative events.

Scenario 2: Validating and Calibrating GC-MS Methods for Oxidized Lipid Profiling

Analytical laboratories developing or validating GC-MS methods for profiling oxidized lipids in complex matrices (e.g., frying oils, biological fluids) will find Methyl 11-oxo-9-undecenoate indispensable. Its established retention index (RI = 1698 on HP-5MS) and spectral data provide a reliable benchmark for unambiguous identification and accurate quantification, differentiating it from a host of other structurally similar aldehydic esters that elute at different times [1].

Scenario 3: Developing Selective Catalytic Routes to Bifunctional Oleochemicals

Synthetic chemistry groups working on the valorization of plant oils should consider Methyl 11-oxo-9-undecenoate as a key target or intermediate. The evidence shows it can be produced with 100% yield and selectivity via the cross-metathesis of methyl oleate with cinnamaldehyde, highlighting its viability as a renewable-sourced platform chemical for producing a range of fine chemicals and polymers [1]. Its procurement enables research into downstream functionalization of its aldehyde and alkene groups.

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